

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-iodopyridine

Cat. No.: B1630668

[Get Quote](#)

Foreword: Navigating the Spectroscopic Landscape of a Niche Building Block

In the landscape of modern drug discovery and agrochemical synthesis, heterocyclic scaffolds are the bedrock upon which novel molecular architectures are built. Among these, substituted pyridines are of paramount importance. **4-Chloro-3-iodopyridine**, a di-halogenated pyridine derivative, represents a versatile intermediate, offering two distinct and orthogonally reactive handles for further chemical elaboration. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine at the 3-position is primed for a host of cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, process chemists, and quality control analysts working with **4-Chloro-3-iodopyridine**. As a Senior Application Scientist, it is my experience that while many such building blocks are commercially available, their detailed spectroscopic data is often not readily accessible in the public domain. This document bridges that gap. It provides a robust framework for the spectroscopic identification and characterization of this compound, grounded in first principles and predictive analysis. While publicly available experimental spectra are scarce, the methodologies and expected data presented herein are based on extensive experience with analogous systems and serve as a reliable benchmark for laboratory validation. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the expected data, but the causal logic behind it and the field-proven protocols to acquire it.

Molecular Identity and Structure

Before delving into its spectroscopic signatures, it is essential to establish the fundamental identity of the target molecule.

- Chemical Name: **4-Chloro-3-iodopyridine**
- CAS Number: 89167-34-0
- Molecular Formula: C₅H₃ClIIN
- Molecular Weight: 239.44 g/mol

The structural arrangement of the substituents on the pyridine ring is the primary determinant of its spectroscopic properties.

Caption: Molecular structure of **4-Chloro-3-iodopyridine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For **4-Chloro-3-iodopyridine**, both ¹H and ¹³C NMR provide a unique fingerprint. While full experimental spectra are not widely published, commercial suppliers confirm its identity using this technique, with Certificates of Analysis stating the ¹H NMR spectrum is "Consistent with structure" and shows purity of ≥98.0%.[\[1\]](#)[\[2\]](#)

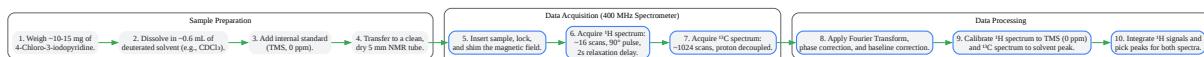
Predicted ¹H NMR Spectrum: A Logic-Driven Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are dictated by the electron-withdrawing nature of the nitrogen atom and the inductive and anisotropic effects of the halogen substituents.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-2	8.35 - 8.45	Singlet (or narrow doublet)	$J_{H2-H6} \approx 0.5-1.0$ Hz	Most deshielded proton due to proximity to both the electronegative nitrogen (α -position) and the iodine atom.
H-6	8.25 - 8.35	Doublet	$J_{H6-H5} \approx 5.0$ Hz	Deshielded by its α -position to the ring nitrogen.
H-5	7.20 - 7.30	Doublet	$J_{H5-H6} \approx 5.0$ Hz	Least deshielded proton, located meta to the nitrogen and ortho to the electron-donating effect of the chloro group's lone pairs.

Note: Predicted values are based on standard additive models for substituted pyridines. The actual spectrum should be acquired for confirmation.

Predicted ^{13}C NMR Spectrum: Mapping the Carbon Skeleton


The ^{13}C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	152 - 155	α -carbon to nitrogen, deshielded.
C-3	95 - 100	Directly bonded to iodine; the heavy atom effect causes a significant upfield shift.
C-4	148 - 152	Directly bonded to chlorine, deshielded by the halogen's electronegativity.
C-5	125 - 128	β -carbon to nitrogen, relatively shielded compared to α and γ positions.
C-6	150 - 153	α -carbon to nitrogen, deshielded.

Note: The carbon attached to iodine (C-3) is a key diagnostic signal due to its characteristically low chemical shift.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is critical for obtaining high-quality, reproducible NMR data.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR analysis of **4-Chloro-3-iodopyridine**.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of the aromatic ring and carbon-halogen bonds.

Predicted IR Absorption Bands

The IR spectrum can be divided into the functional group region ($>1500\text{ cm}^{-1}$) and the fingerprint region ($<1500\text{ cm}^{-1}$), where the unique vibrational pattern of the molecule resides.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale & Causality
3100 - 3000	Aromatic C-H Stretch	Medium-Weak	The sp ² C-H bonds of the pyridine ring vibrate at higher frequencies than sp ³ C-H bonds.
1570 - 1550	C=C / C=N Ring Stretch	Strong	Characteristic, strong absorptions for the pyridine ring skeletal vibrations. Often appears as a sharp doublet.
1450 - 1380	C=C / C=N Ring Stretch	Strong	A second set of strong ring stretching vibrations.
850 - 750	C-H Out-of-Plane Bend	Strong	The position of this strong band can be diagnostic of the substitution pattern on the aromatic ring.
800 - 600	C-Cl Stretch	Strong	The C-Cl bond stretch is a strong absorption typically found in the upper-middle fingerprint region.
600 - 500	C-I Stretch	Strong	Due to the higher mass of iodine compared to chlorine, the C-I stretching frequency is lower. [3]

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is the most efficient and reliable method.

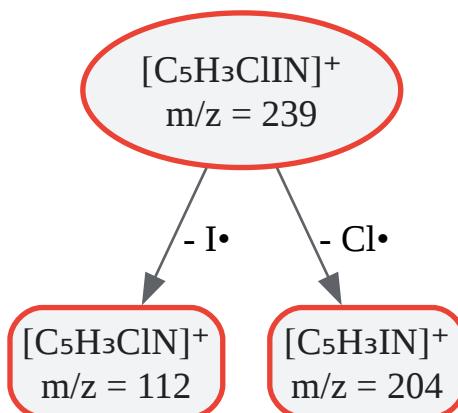
- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H_2O , CO_2), which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **4-Chloro-3-iodopyridine** powder onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
- **Data Acquisition:** Collect the spectrum. A typical acquisition consists of 16-32 co-added scans at a resolution of 4 cm^{-1} .
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule. The data below is based on predicted values from authoritative databases.


Ion Species	Calculated m/z	Rationale
$[\text{M}+\text{H}]^+$	239.90715	Protonated molecular ion. This will be the base peak in a positive mode ESI spectrum.
$[\text{M}+\text{Na}]^+$	261.88909	Sodium adduct, commonly observed when trace sodium salts are present.
Monoisotopic Mass	238.89987	The exact mass of the molecule with the most abundant isotopes (^{12}C , ^1H , ^{35}Cl , ^{127}I , ^{14}N).

Key Diagnostic Feature: The Chlorine Isotope Pattern A critical feature for confirming the presence of a single chlorine atom is the isotopic signature. The natural abundance of ^{35}Cl and ^{37}Cl is approximately 3:1. Therefore, the mass spectrum will show two peaks for any chlorine-containing fragment:

- An M^+ peak (containing ^{35}Cl)
- An $\text{M}+2^+$ peak (containing ^{37}Cl) with roughly one-third the intensity of the M^+ peak.

Predicted Fragmentation Pathway

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner.

[Click to download full resolution via product page](#)

Caption: A plausible fragmentation pathway for **4-Chloro-3-iodopyridine**.

Experimental Protocol for MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation (Direct Infusion ESI-MS):
 - Set the mass spectrometer to positive ion mode.
 - Infuse the sample solution at a low flow rate (e.g., 5-10 μ L/min) into the ESI source.
 - Set the mass analyzer to scan a relevant range, for example, m/z 50-500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the $[M+H]^+$ ion.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ at m/z ~239.9).
 - Verify the characteristic 3:1 isotope pattern for the $M+H$ and $M+H+2$ peaks.
 - If performing MS/MS, select the parent ion (m/z 239.9) and apply collision energy to induce fragmentation, then analyze the resulting daughter ions.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. **4-Chloro-3-iodopyridine** possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

- Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 1, and Eye Damage 1.
- Signal Word: Danger

- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Wear standard personal protective equipment: safety glasses, a lab coat, and nitrile gloves.
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a comprehensive spectroscopic and methodological framework for the characterization of **4-Chloro-3-iodopyridine**. By combining predictive data based on established chemical principles with detailed, field-tested protocols, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate. The key identifiers—the three-proton system in ^1H NMR, the unique upfield shift of the iodine-bound carbon in ^{13}C NMR, the low-wavenumber C-I stretch in the IR spectrum, and the characteristic chlorine isotopic pattern in the mass spectrum—serve as a robust, multi-faceted analytical signature. This self-validating system of analysis ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.leyan.com [file.leyan.com]
- 2. file.leyan.com [file.leyan.com]
- 3. PubChemLite - 4-chloro-3-iodopyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630668#spectroscopic-data-nmr-ir-ms-of-4-chloro-3-iodopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com